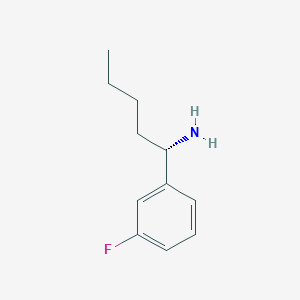
(4-Fluorophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)arsonic acid typically involves the reaction of 4-fluoroaniline with arsenic acid. The process can be summarized as follows:
Step 1: Nitration of 4-fluoroaniline to form 4-fluoronitrobenzene.
Step 2: Reduction of 4-fluoronitrobenzene to 4-fluoroaniline.
Step 3: Reaction of 4-fluoroaniline with arsenic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed:
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenyl arsonic acids.
Applications De Recherche Scientifique
(4-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but it is known to affect metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
Arsanilic Acid: An organoarsenic compound with an amino group instead of a fluorine atom.
Phenylarsonic Acid: Lacks the fluorine atom present in (4-Fluorophenyl)arsonic acid.
4-Nitrophenylarsonic Acid: Contains a nitro group instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5430-13-7 |
|---|---|
Formule moléculaire |
C6H6AsFO3 |
Poids moléculaire |
220.03 g/mol |
Nom IUPAC |
(4-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clé InChI |
NYWDEDXRPCDCSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)




![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)


